Bis(2-ethylhexyl) phenylpropanedioate
Description
However, extensive data is available for Bis(2-ethylhexyl) phthalate (DEHP) (CAS 117-81-7), a structurally related plasticizer.
Bis(2-ethylhexyl) phthalate (DEHP) is a high-molecular-weight phthalate ester widely used as a plasticizer in polyvinyl chloride (PVC) products. It is characterized by its low volatility, compatibility with polymers, and cost-effectiveness. However, DEHP has been extensively studied for its endocrine-disrupting (ED) properties and environmental persistence, leading to regulatory restrictions in consumer products .
Properties
CAS No. |
67201-36-9 |
|---|---|
Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-phenylpropanedioate |
InChI |
InChI=1S/C25H40O4/c1-5-9-14-20(7-3)18-28-24(26)23(22-16-12-11-13-17-22)25(27)29-19-21(8-4)15-10-6-2/h11-13,16-17,20-21,23H,5-10,14-15,18-19H2,1-4H3 |
InChI Key |
DZCYKCBCCNGYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C1=CC=CC=C1)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) phenylpropanedioate typically involves the esterification of phenylpropanedioic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) phenylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Phenylpropanedioic acid derivatives.
Reduction: 2-ethylhexanol derivatives.
Substitution: Brominated or nitrated phenylpropanedioate derivatives.
Scientific Research Applications
Bis(2-ethylhexyl) phenylpropanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of materials.
Biology: Investigated for its potential effects on cellular processes and as a model compound in toxicological studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) phenylpropanedioate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, affecting their function and signaling pathways. Key molecular targets include peroxisome proliferator-activated receptors (PPARs) and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Research Findings and Regulatory Implications
- Endocrine Disruption : DEHP and BPA are prioritized in ED screening due to robust in vivo evidence, whereas DINP/DIDP require further study .
- Substitution Trends : DINP and DIDP are increasingly adopted as DEHP alternatives in toys and medical devices, though their long-term safety remains debated .
- Environmental Monitoring : DEHP’s prevalence in Portland Harbor sediments (75–91 µg/kg) highlights its persistence despite regulatory action .
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